molecular formula C10H8BrFO B6229476 1-(2-Bromo-5-fluorophenyl)but-3-en-1-one CAS No. 1394141-12-8

1-(2-Bromo-5-fluorophenyl)but-3-en-1-one

Cat. No.: B6229476
CAS No.: 1394141-12-8
M. Wt: 243.07 g/mol
InChI Key: WMNLTJUFGCPNIW-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-fluorophenyl)but-3-en-1-one (molecular formula: C₁₀H₈BrFO) is an α,β-unsaturated ketone featuring a 2-bromo-5-fluorophenyl substituent. Its SMILES notation, C=CCC(=O)C₁=C(C=CC(=C₁)F)Br, highlights the conjugated enone system and halogenated aromatic ring . The bromine (ortho) and fluorine (para) substituents on the phenyl group confer distinct electronic and steric properties, influencing reactivity and stability. The compound’s InChIKey (WMNLTJUFGCPNIW-UHFFFAOYSA-N) and collision cross-section data further aid in its identification and computational modeling .

Properties

CAS No.

1394141-12-8

Molecular Formula

C10H8BrFO

Molecular Weight

243.07 g/mol

IUPAC Name

1-(2-bromo-5-fluorophenyl)but-3-en-1-one

InChI

InChI=1S/C10H8BrFO/c1-2-3-10(13)8-6-7(12)4-5-9(8)11/h2,4-6H,1,3H2

InChI Key

WMNLTJUFGCPNIW-UHFFFAOYSA-N

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromo-5-fluorophenyl)but-3-en-1-one typically involves the reaction of 2-bromo-5-fluorobenzaldehyde with an appropriate alkyne or alkene under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Heck reaction, where the aldehyde is reacted with an alkyne in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-5-fluorophenyl)but-3-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products:

    Substitution: Amines, thiols, or ethers.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

Mechanism of Action

Comparison with Similar Compounds

1-(3,5-Bis(trifluoromethyl)phenyl)-2,2-dimethylbut-3-en-1-one (1n)

  • Substituents: Two electron-withdrawing CF₃ groups at the 3- and 5-positions of the phenyl ring, with a dimethylated enone.
  • Reactivity : Enhanced electrophilicity due to strong electron withdrawal by CF₃ groups, favoring nucleophilic attacks.
  • Physical Data : Rf = 0.42 (petroleum ether); ¹H NMR δ 8.37–8.34 (aromatic H), ¹³C NMR δ 201.52 (C=O) .

1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one

  • Substituents: Dichloro (2,4-) and fluoro (5-) on phenyl; propenone chain conjugated to a phenyl group.
  • Reactivity: Extended conjugation via the propenone-phenyl system increases stability but reduces enone electrophilicity compared to the target compound. Synthesized via bromination of precursor chalcones .

1-(5-Bromo-2-fluorophenyl)butan-1-one

  • Substituents : Positional isomer of the target compound (Br at 5-, F at 2-).
  • Implications : Steric hindrance at the ortho position (F) may reduce accessibility of the ketone group compared to the target’s Br (ortho) and F (para) arrangement .

Structural and Functional Group Variations

2,2-Dimethyl-1-(3,4,5-trifluorophenyl)but-3-en-1-one (1p)

  • Substituents: Three F atoms at 3-, 4-, and 5-positions; dimethyl enone.
  • Physical Data : Molecular weight = 227.07; ¹⁹F NMR δ -132.99, -154.23.
  • Polarity : Lower molecular weight and trifluorination result in higher polarity (Rf = 0.32) than the target compound .

1-(Thiophen-3-yl)but-3-en-1-one (1r)

  • Aromatic System : Thiophene replaces phenyl, altering conjugation and electronic properties.
  • Reactivity: Sulfur’s electron-donating effects may enhance enone nucleophilicity, contrasting with halogenated phenyl analogs .

Stability and Metabolic Considerations

  • Enamine/Imine Intermediates: Unlike unstable enamines (e.g., (E)-1-(6-hydroxypyridin-3-yl)-4-(methylamino)but-3-en-1-one), which hydrolyze slowly and inactivate PLP-dependent enzymes, the target’s α,β-unsaturated ketone is more stable but may participate in Michael additions or Diels-Alder reactions .
  • Hydrolytic Resistance : The target’s aryl halides resist hydrolysis under physiological conditions, unlike hydrolytically labile intermediates in nicotine metabolism .

Data Table: Key Comparative Metrics

Compound Name Molecular Formula Substituents Rf (Petroleum Ether) ¹³C NMR (C=O, ppm) Molecular Weight
1-(2-Bromo-5-fluorophenyl)but-3-en-1-one C₁₀H₈BrFO Br (2-), F (5-) N/A ~200 (estimated) 243.03
1-(3,5-Bis(trifluoromethyl)phenyl)-2,2-dimethylbut-3-en-1-one C₁₄H₁₂F₆O CF₃ (3,5-), CH₃ (enone) 0.42 201.52 309.07
1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one C₁₅H₁₀Cl₂FO Cl (2,4-), F (5-), Ph (enone) N/A ~190 (estimated) 309.15
2,2-Dimethyl-1-(3,4,5-trifluorophenyl)but-3-en-1-one C₁₂H₁₁F₃O F (3,4,5-), CH₃ (enone) 0.32 200.34 227.07
1-(5-Bromo-2-fluorophenyl)butan-1-one C₁₀H₁₀BrFO Br (5-), F (2-) N/A ~210 (estimated) 245.09

Sources:

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